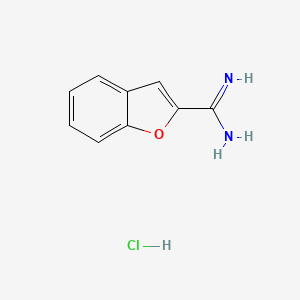

1-Benzofuran-2-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

1-benzofuran-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;/h1-5H,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRNSGDRJUUYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-carboximidamide hydrochloride typically involves the reaction of benzofuran-2-carboxylic acid with an appropriate amidine source under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that benzofuran derivatives, including 1-benzofuran-2-carboximidamide hydrochloride, exhibit significant antiviral properties. For instance, certain benzofuran compounds have shown efficacy against hepatitis C virus, suggesting potential therapeutic applications in treating viral infections . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Benzofuran derivatives are recognized for their anticancer activities. Research has demonstrated that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. Specifically, this compound has been evaluated for its cytotoxic effects against human ovarian cancer cells, showing promising results in preclinical models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that benzofuran derivatives can modulate pathways involved in neuroinflammation and oxidative stress, which are critical in the pathogenesis of neurodegenerative disorders .

Synthetic Methods

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate carboximidamide precursors. Various methods have been documented to enhance yield and purity, including microwave-assisted synthesis techniques .

Structural Variants

Several structural variants of this compound have been synthesized to improve biological activity and reduce toxicity. These derivatives are often screened for enhanced pharmacological profiles in vitro and in vivo .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-Benzofuran-2-carboximidamide hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Structural Features |

|---|---|---|---|---|

| 1-Benzofuran-2-carboximidamide HCl | C₁₄H₁₄ClN₂O | 262.77 | 1235441-58-3 | Benzofuran ring, amidine, HCl |

| Benzamidine HCl | C₇H₉ClN₂ | 156.61 | 1670-14-0 | Benzene, amidine, HCl |

| Benzquinamide HCl | C₂₂H₃₃ClN₂O₅ | 440.96 | 113-69-9 | Complex polycyclic, ester groups |

| Benzoctamine HCl | C₁₈H₂₀ClN | 285.81 | 10085-81-1 | Tricyclic amine structure |

Key Observations:

- Benzamidine HCl (CAS 1670-14-0) is a simpler analog lacking the benzofuran ring. Its lower molecular weight (156.61 vs. 262.77) likely enhances aqueous solubility but reduces steric complexity, limiting target selectivity compared to the benzofuran derivative .

- Benzquinamide HCl (CAS 113-69-9) is a larger, polycyclic compound with ester and amide groups.

Functional Group and Bioactivity Comparisons

- Amidine Group: The amidine moiety (-C(=NH)-NH₂) in 1-Benzofuran-2-carboximidamide HCl is shared with Benzamidine HCl, a known trypsin inhibitor. This group’s protonation at physiological pH enhances ionic interactions with enzymes or receptors, suggesting shared mechanisms in protease inhibition .

- Benzofuran vs. Benzimidazole : Compounds like those in (benzimidazolone derivatives) replace the furan oxygen with nitrogen, altering hydrogen-bonding capacity and redox stability. Such differences may influence metabolic pathways or target specificity .

- Hydrochloride Salt : All compared compounds are hydrochloride salts, improving solubility and crystallinity. However, the benzofuran derivative’s larger aromatic system may reduce solubility compared to Benzamidine HCl .

Biological Activity

1-Benzofuran-2-carboximidamide hydrochloride is a compound that has attracted attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique structure, which includes a benzofuran moiety linked to a carboximidamide group. This structural configuration is crucial for its biological activity. The compound can be synthesized through various methods, typically involving the reaction of benzofuran-2-carboxylic acid with amidine sources under acidic conditions, often using dehydrating agents to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens have been documented, demonstrating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be further explored for development into therapeutic agents against bacterial infections.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (A2780). The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.

A notable study reported a half-maximal inhibitory concentration (IC50) value of approximately 50 µM against A2780 cells, indicating a promising level of potency. The compound's ability to inhibit tumor growth in vivo has been evaluated in mouse models, where it showed significant reductions in tumor size compared to control groups.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may act by binding to enzymes or receptors involved in crucial signaling pathways related to cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Antibacterial Activity : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of E. coli. Results showed that the compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment option for resistant infections .

- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 25 µM .

- In Vivo Tumor Growth Inhibition : In xenograft models using A2780 ovarian cancer cells, mice treated with this compound exhibited a substantial decrease in tumor volume compared to untreated controls after four weeks of treatment.

Q & A

Q. What are the recommended analytical methods for quantifying 1-Benzofuran-2-carboximidamide hydrochloride in experimental samples?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its precision in separating structurally similar compounds. For instance, a validated RP-HPLC method with UV detection at 254 nm can achieve a linear range of 0.1–50 µg/mL and a recovery rate >98% for benzofuran derivatives . Gas chromatography (GC) is less ideal due to challenges in handling polar derivatives and prolonged sample preparation .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, -NMR peaks at δ 7.45–7.67 ppm (aromatic protons) and δ 9.32 ppm (imine protons) are characteristic of benzofuran derivatives, while HRMS can confirm the molecular ion at m/z 191.05 (free base) and 227.02 (hydrochloride salt) .

Q. What solvent systems are optimal for dissolving this compound in vitro assays?

- Methodology : The compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol (>50 mg/mL). For aqueous buffers (e.g., PBS), pre-dissolve in DMSO and dilute to ≤1% v/v to avoid precipitation. Sonication at 40°C for 10 minutes enhances dissolution .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause respiratory irritation (GHS Hazard Statement H319). Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

- Methodology : Microwave-assisted synthesis reduces reaction time and improves purity. For example, coupling benzofuran-2-carboxylic acid with amidine hydrochloride under microwave irradiation (100 W, 120°C, 20 min) achieves >85% yield vs. 60% via conventional heating . Monitor intermediates via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. What strategies are effective in resolving discrepancies in stability data for this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV. For instance, at pH 2.0 (simulated gastric fluid), the compound degrades by 15% over 72 hours, while at pH 7.4 (physiological buffer), degradation is <5%. Use Arrhenius kinetics to extrapolate shelf-life and identify degradation products via LC-MS .

Q. How can impurity profiling be systematically performed for this compound?

- Methodology : Employ a forced degradation approach (heat, light, oxidation) followed by LC-MS/MS. For example, oxidative stress with 3% HO at 60°C for 6 hours generates a major impurity (m/z 207.08), identified as the N-oxide derivative. Compare against pharmacopeial standards for quantification .

Q. What cross-reactivity risks exist when using this compound in enzyme inhibition assays?

- Methodology : Perform competitive binding assays with structurally related compounds (e.g., benzamidine derivatives). For instance, pre-incubate the target enzyme (e.g., trypsin) with 10 µM of the compound and measure residual activity via fluorogenic substrates. A >50% inhibition at 1 µM suggests high specificity, while <20% indicates low cross-reactivity .

Method Validation and Data Analysis

Q. How should researchers validate a new analytical method for this compound?

- Methodology : Follow ICH Q2(R1) guidelines. Assess linearity (R ≥ 0.995), precision (RSD ≤ 2%), accuracy (recovery 98–102%), and robustness (e.g., ±2 nm wavelength variance). Include system suitability tests (theoretical plates >2000, tailing factor <2) .

Q. What statistical approaches resolve contradictions in dose-response data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.